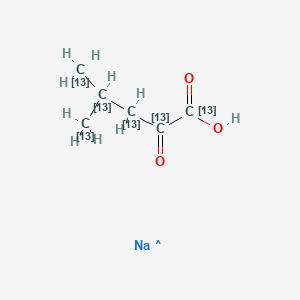Alpha-ketoisocaproic acid-13C5 (sodium)
CAS No.:
Cat. No.: VC16618948
Molecular Formula: C6H10NaO3
Molecular Weight: 159.09 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C6H10NaO3 |
|---|---|
| Molecular Weight | 159.09 g/mol |
| Standard InChI | InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1+1,2+1,3+1,4+1,5+1,6+1; |
| Standard InChI Key | NVPLKQSQRQOWCP-BVNCJLROSA-N |
| Isomeric SMILES | [13CH3][13CH]([13CH3])[13CH2][13C](=O)[13C](=O)O.[Na] |
| Canonical SMILES | CC(C)CC(=O)C(=O)O.[Na] |
Chemical Structure and Isotopic Labeling
Molecular Characteristics
Alpha-ketoisocaproic acid-13C5 (sodium) is the sodium salt of α-ketoisocaproic acid, a branched-chain α-keto acid derived from leucine. The compound’s structure features a ketone group at the α-carbon position and a methyl-branched side chain (Figure 1). The isotopic labeling involves replacing five carbon atoms with , predominantly at positions 1, 2, 3, 4, and 5 of the carbon backbone . This modification enhances the compound’s utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies by providing distinct spectral signatures for metabolic tracing .
Table 1: Key Chemical Properties of Alpha-Ketoisocaproic Acid-13C5 (Sodium)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 159.09 g/mol | |
| CAS Number | 2483736-03-2 | |
| Isotopic Purity | , 99% | |
| Storage Conditions | -20°C, sealed, moisture-free |
Spectral Identification
The compound’s standard InChI key (NVPLKQSQRQOWCP-BVNCJLROSA-N) and isomeric SMILES notation ([Na+].CC(C)CC(=O)C(13C[O-])[13C]) facilitate its identification in databases and experimental workflows . Its -enriched structure generates unique NMR chemical shifts, particularly in the carbonyl () and carboxylate () regions, which are critical for distinguishing it from unlabeled KIC in metabolic studies .
Synthesis and Production
Isotopic Incorporation Strategies
The synthesis of alpha-ketoisocaproic acid-13C5 (sodium) involves enzymatic or chemical methods to introduce isotopes into the KIC backbone. A common approach utilizes -labeled precursors such as sodium [1-]acetate or [U-]glucose in microbial fermentation systems, leveraging the metabolic pathways of organisms like E. coli to incorporate isotopes into leucine and its α-keto acid derivatives . Post-synthesis, the compound is purified via ion-exchange chromatography to achieve >99% isotopic purity .
Applications in Metabolic Research
Tracing Leucine Catabolism
Alpha-ketoisocaproic acid-13C5 (sodium) is pivotal in studying leucine metabolism, which occurs via two key enzymes:
-
Branched-chain amino acid aminotransferase (BCAT): Catalyzes the reversible transamination of leucine to α-ketoisocaproic acid.
-
Branched-chain α-keto acid dehydrogenase complex (BCKDC): Oxidizes α-ketoisocaproic acid to isovaleryl-CoA, entering the tricarboxylic acid (TCA) cycle .
Using hyperpolarized -KIC, researchers have demonstrated real-time tracking of BCAT and BCKDC activities in vivo. For example, in F98 glioma-bearing rats, hyperpolarized -KIC revealed decreased BCAT-mediated leucine production in tumors but increased BCKDC-driven oxidation to , indicating enhanced mitochondrial catabolism in cancer cells .
Cancer Metabolism Studies
Altered BCAA metabolism is a hallmark of cancers, including gliomas and hepatocellular carcinoma. In F98 gliomas, steady-state infusion of [U-]leucine followed by NMR isotopomer analysis showed elevated KIC oxidation via BCKDC, correlating with tumor proliferation rates . This metabolic reprogramming supports biosynthetic demands, providing carbon skeletons for lipid and nucleotide synthesis .
Table 2: Key Findings from Cancer Studies Using Alpha-Ketoisocaproic Acid-13C5 (Sodium)
| Study Model | Metabolic Insight | Technique Used | Source |
|---|---|---|---|
| F98 rat glioma | ↑ BCKDC activity, ↑ TCA cycle flux | Hyperpolarized -MRI | |
| Hepatocellular carcinoma | Leucine catabolism linked to mTOR activation | -MS |
Clinical and Pharmacological Relevance
Drug Development and Pharmacokinetics
The compound’s isotopic label aids in pharmacokinetic studies of BCAA-targeted therapies. For instance, deuterated KIC analogs show prolonged half-lives due to reduced hepatic clearance, a finding validated using -KIC as a co-tracer .
Challenges and Future Directions
Limitations in Current Methodologies
While hyperpolarized -MRI offers real-time metabolic imaging, its clinical translation is hindered by short hyperpolarization lifetimes (<2 minutes) and high costs . Additionally, isotopic dilution effects in high-turnover tissues may obscure metabolic measurements .
Emerging Applications
Advances in CRISPR-Cas9 gene editing and organoid models present opportunities to study BCAA metabolism in genetically defined systems. Combining alpha-ketoisocaproic acid-13C5 (sodium) with single-cell RNA sequencing could unravel cell-type-specific metabolic adaptations in tumors .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume